molecular formula C18H12ClNO4 B5596496 methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Cat. No. B5596496
M. Wt: 341.7 g/mol
InChI Key: MUEIBUHFCMKAMK-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules with potential for diverse applications due to its unique chemical structure. It has been the subject of various studies aiming to understand its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of compounds related to methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate involves several steps, including condensation reactions, characterization through NBO and HOMO-LUMO analysis using DFT study, and reactions with primary amines to form corresponding derivatives. These processes underscore the complexity and versatility of synthetic organic chemistry in creating targeted molecular structures (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure and vibrational analysis have been carried out through experimental and theoretical approaches, highlighting the importance of electronic delocalization within the molecule. The use of Density Functional Theory (DFT) methods provides insights into the stability and reactivity of the molecule, further elucidated by atomic charges, frontier molecular orbitals, and molecular electrostatic potential calculations (Vetrivelan, 2019).

Chemical Reactions and Properties

Chemical reactions, including chlorination and oxidation, play a critical role in modifying the compound's structure and enhancing its reactivity. These reactions can lead to various derivatives, demonstrating the compound's versatility in chemical synthesis and potential applications in different fields (Stelt et al., 1956).

Physical Properties Analysis

The physical properties, such as crystallization behavior and hydrogen bonding patterns, are crucial for understanding the compound's stability and potential applications. Studies on isomeric reaction products reveal the importance of molecular-electronic structure and hydrogen bonding in determining the compound's physical state and interactions with other molecules (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, highlight the compound's potential in synthetic chemistry. Oxidation reactions, in particular, are significant for modifying the compound's structure and enhancing its chemical diversity and potential for further functionalization (Malkova et al., 2014).

Scientific Research Applications

1. Role in Cellular Differentiation

Research has shown that N-methylation of retinoidal amide compounds, closely related to the chemical , can lead to the loss of their potent differentiation-inducing activity in human promyelocytic leukemia cell lines. This implies that the compound's structure is crucial for its biological activity, particularly in cellular differentiation processes (Kagechika et al., 1989).

2. Liquid Crystalline Properties

A study synthesizing mesogenic homologous series containing a naphthoic acid structure, similar to the compound of interest, revealed its significance in understanding liquid crystalline properties. These compounds exhibited mesomorphism, displaying various phases like enantiotropic nematic and smectic A mesophases, useful in liquid crystal research (Thaker et al., 2012).

3. Anti-Microbial Potential

Derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid, structurally related to the compound , have shown significant anti-microbial potential. This suggests potential applications of the compound in developing new antimicrobial agents (Kumar et al., 2012).

4. Inhibition of Leukotriene Biosynthesis

Naphthoquinones, including variants of the compound, have been known to inhibit 5-lipoxygenase, suggesting their potential in treating conditions like inflammation where leukotriene biosynthesis plays a role (Roland et al., 1991).

5. Biological Evaluation for Antioxidant and Cytotoxic Activities

Derivatives of the compound have been synthesized and evaluated for their bioactivity, including antioxidant and cytotoxic activities against cancer cell lines. This highlights its potential in pharmaceutical applications, particularly in cancer research (Kumar et al., 2019).

6. Synthesis and Characterization of Liquid Crystalline Compounds

Research on the synthesis of compounds with structural similarities to the compound of interest, and their characterization for liquid crystalline properties, provides insights into their potential applications in material science and technology (Srivastava et al., 2017).

7. Exploration of Antitumor Properties

The compound's structural relatives have been studied for their antitumor properties, indicating its potential use in cancer treatment research (Ravichandiran et al., 2019).

8. Antimalarial Activities

Studies on similar naphthoquinone structures have explored their antimalarial activities, suggesting the compound's potential in developing new antimalarial drugs (Ehrhardt et al., 2013).

9. Antiproliferative Activity Evaluation

Investigations into the reactions between lawsone and aminophenol derivatives, which share structural features with the compound, have shown antiproliferative properties, indicating potential applications in cancer research (Kathawate et al., 2014).

10. Computational Analysis and Nonlinear Optical Properties

Studies involving computational analysis and nonlinear optical properties of derivatives structurally related to the compound highlight its potential applications in materials science and optical technology (Halim et al., 2017).

properties

IUPAC Name

methyl 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO4/c1-24-18(23)10-6-8-11(9-7-10)20-15-14(19)16(21)12-4-2-3-5-13(12)17(15)22/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEIBUHFCMKAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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